molecular formula C10H9N3O3 B2965316 Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate CAS No. 151098-17-8

Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2965316
CAS No.: 151098-17-8
M. Wt: 219.2
InChI Key: RNUJVBHBQOIXQW-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 3 with an ethyl ester. This structure combines the electron-deficient oxadiazole ring with the aromatic pyridine moiety, rendering it a versatile intermediate in medicinal chemistry and organic synthesis.

Notably, compounds bearing pyridinyl-oxadiazole hybrids have shown promise in antimicrobial and antiproliferative applications .

Properties

IUPAC Name

ethyl 5-pyridin-3-yl-1,2,4-oxadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-4-3-5-11-6-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUJVBHBQOIXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl nicotinate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate nitrile oxide to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility .

Scientific Research Applications

Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate, highlighting substituent variations and their implications:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate Chloromethyl C₆H₇ClN₂O₃ 190.5 High reactivity; used as a versatile intermediate in drug synthesis
Ethyl 5-(dimethylamino)-1,2,4-oxadiazole-3-carboxylate Dimethylamino C₇H₁₁N₃O₃ 185.18 Enhanced solubility due to polar amino group; potential for CNS-targeting drugs
Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate Ethyl C₆H₈N₂O₃ 156.14 Lipophilic; used in agrochemical research
Ethyl 5-(5-methyl-4-oxothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate Thienopyrimidinyl C₁₃H₁₁N₃O₄S 305.31 Antimicrobial activity against Candida albicans
This compound Pyridin-3-yl C₁₁H₁₁N₃O₃ 233.23 Predicted bioactivity due to pyridine’s pharmacophoric role; structural similarity to triazole-based antimicrobials

Key Observations:

Substituent Effects on Reactivity :

  • The chloromethyl derivative (CAS 1009620-97-6) exhibits high electrophilicity, enabling nucleophilic substitution reactions for further functionalization . In contrast, the pyridinyl substituent in the target compound likely reduces electrophilicity but enhances binding affinity to biological targets via aromatic interactions .

Biological Activity :

  • Pyridinyl-substituted heterocycles, such as this compound, share structural motifs with triazole derivatives (e.g., ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate), which demonstrate antibacterial and anti-inflammatory activities . The pyridine ring’s nitrogen atoms may facilitate interactions with enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase, a target in antimicrobial therapy .

Physicochemical Properties: The dimethylamino analog (CAS 128014-84-6) has a lower molecular weight (185.18 vs. 233.23) and increased polarity, improving aqueous solubility compared to the pyridinyl variant . This highlights how substituent choice tailors compounds for specific applications (e.g., CNS drugs vs. antimicrobials).

Synthetic Utility: Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate is a key intermediate for synthesizing thieno[2,3-d]pyrimidine derivatives with antimicrobial properties . Similarly, the pyridinyl variant could serve as a precursor for metal-organic frameworks or kinase inhibitors.

Biological Activity

Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C10H9N3O3
  • Molecular Weight : 219.2 g/mol
  • CAS Number : 89546-91-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • A study by Arafa et al. demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against MCF7 (breast cancer) and HEPG2 (liver cancer) cell lines. The IC50 values for some derivatives were notably lower than standard chemotherapeutics like erlotinib .
    • Another investigation reported that certain oxadiazole compounds induced apoptosis in cancer cells by activating p53 and caspase pathways, suggesting a mechanism for their anticancer effects .
  • Mechanism of Action :
    • Molecular docking studies indicate that this compound may interact with key proteins involved in cell proliferation and survival, potentially inhibiting pathways critical for tumor growth .

Enzyme Inhibition

In addition to anticancer activity, this compound has shown promise as an enzyme inhibitor:

  • Alkaline Phosphatase Inhibition : Some derivatives have been tested for their inhibitory effects on human alkaline phosphatase (ALP), which plays a role in various physiological processes and disease states. Compounds exhibiting IC50 values in the low micromolar range suggest potential as therapeutic agents in conditions involving ALP dysregulation .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and corresponding IC50 values for this compound and related compounds:

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazoleMCF70.275Induces apoptosis via p53 activation
Derivative AHEPG20.420Inhibits EGFR signaling
Derivative BSW11161.18Src kinase inhibition
Derivative CBGC8230.417IL-6 pathway modulation

Q & A

Q. What are the common synthetic routes for Ethyl 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylate, and how can low yields be addressed?

The compound is typically synthesized via cyclocondensation of amidoximes with activated carbonyl derivatives. For example, a related oxadiazole-carboxylate was prepared by reacting 2-ethoxybenzoyl chloride with an amidoxime precursor under reflux, followed by ester hydrolysis (yield: 8–94%) . Low yields may arise from side reactions or incomplete cyclization. Optimization strategies include:

  • Using anhydrous conditions and inert atmospheres to minimize hydrolysis.
  • Screening catalysts (e.g., HATU, DCC) to improve cyclization efficiency.
  • Purification via combiflash chromatography or silica gel columns (eluent: petroleum ether/ethyl acetate) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) with software like SHELX is the gold standard. SHELXL refines small-molecule structures robustly, even with twinned or high-resolution data . Key validation metrics include:

  • R-factor : <5% for high-quality data.
  • Residual electron density : <1 eÅ⁻³.
  • Torsion angles : Consistency with similar oxadiazole derivatives (e.g., bond angles ~120° for the oxadiazole ring) .

Q. What safety precautions are critical when handling this compound?

While specific safety data for this compound are limited, analogs with pyridine and oxadiazole moieties exhibit hazards:

  • Skin/eye irritation (H315, H319): Use nitrile gloves and goggles.
  • Respiratory irritation (H335): Work in a fume hood.
  • First aid : Flush eyes with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How do substituents on the oxadiazole ring influence bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhance metabolic stability, while pyridinyl groups improve solubility and target binding. For example:

  • Chloromethyl analogs show increased cytotoxicity in cancer cell lines .
  • Trifluoromethyl derivatives exhibit improved enzyme inhibition (e.g., protease targets) due to hydrophobic interactions .

Q. What computational methods are used to predict binding modes of this compound with biological targets?

Molecular docking (AutoDock Vina) and density functional theory (DFT) calculations are employed:

  • Docking : Pyridinyl and oxadiazole moieties often anchor to polar residues (e.g., Asp, Glu) in enzyme active sites.
  • DFT : Optimizes geometry and electrostatic potential maps, revealing nucleophilic/electrophilic regions for covalent inhibition .

Q. How can contradictory solubility data between experimental and computational models be resolved?

Discrepancies often arise from aggregation or solvent effects. Mitigation strategies include:

  • Experimental : Use dynamic light scattering (DLS) to detect aggregates.
  • Computational : Apply COSMO-RS to account for solvent polarity and hydrogen bonding .

Q. What strategies improve the metabolic stability of oxadiazole derivatives in vivo?

  • Steric shielding : Introduce tert-butyl groups to block cytochrome P450 oxidation.
  • Isosteric replacement : Replace ester groups (e.g., ethyl) with bioisosteres like amides or heterocycles .

Q. How can crystallization challenges for this compound be addressed?

  • Solvent screening : Use high-boiling-point solvents (e.g., DMSO, DMF) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate) .

Methodological Tables

Q. Table 1: Synthetic Yields of Oxadiazole Derivatives

SubstituentYield (%)Purification MethodReference
2-Ethoxyphenyl8–94Combiflash chromatography
tert-Butoxycarbonyl92Silica gel column
Chloromethyl95Recrystallization

Q. Table 2: Hazard Classification of Analogous Compounds

HazardPrecautionary MeasureReference
Skin irritationNitrile gloves, lab coat
Respiratory irritationFume hood, N95 mask

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